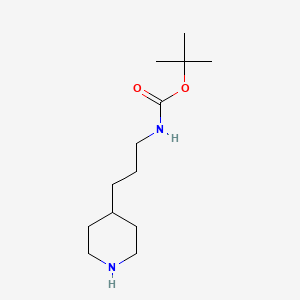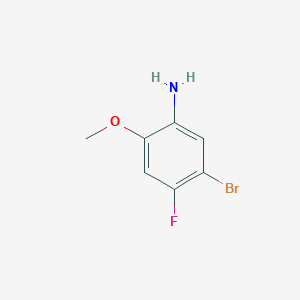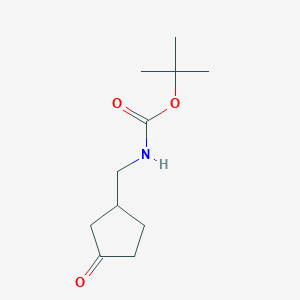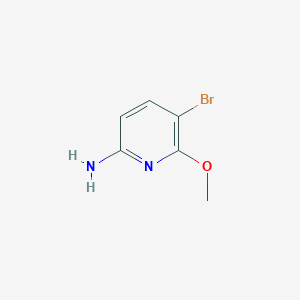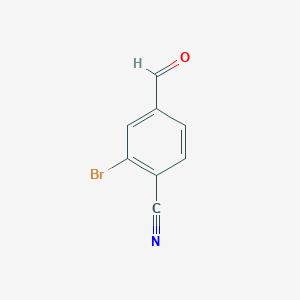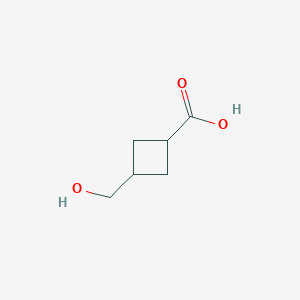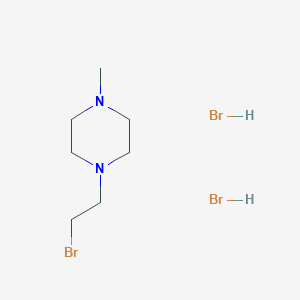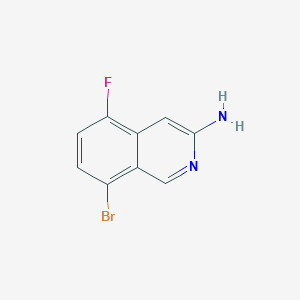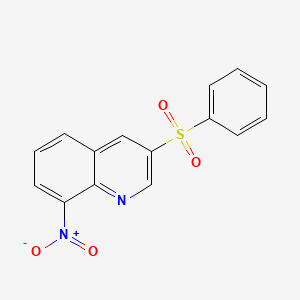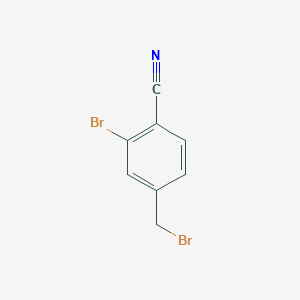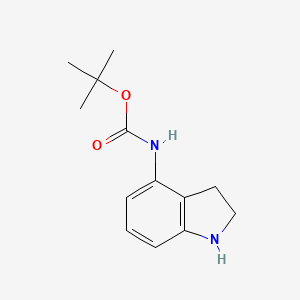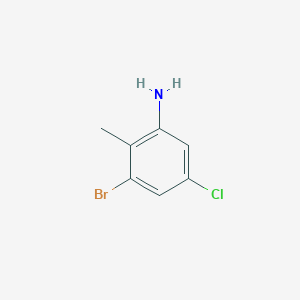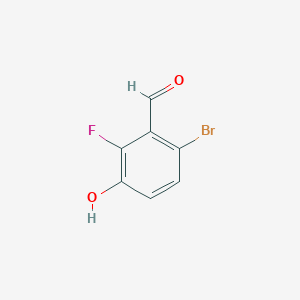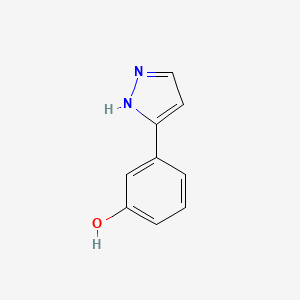
3-(1H-pyrazol-5-yl)phenol
Vue d'ensemble
Description
“3-(1H-pyrazol-5-yl)phenol” is a compound that belongs to the class of organic compounds known as arylpyrazoles . It is prepared by the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine .
Synthesis Analysis
The synthesis of “3-(1H-pyrazol-5-yl)phenol” involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “3-(1H-pyrazol-5-yl)phenol” is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
The chemical reactions of “3-(1H-pyrazol-5-yl)phenol” are influenced by the presence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole .Applications De Recherche Scientifique
1. Fungicides Against Phytopathogenic Fungi
- Application Summary: “3-(1H-pyrazol-5-yl)phenol” and its derivatives have been evaluated as fungicides against five phytopathogenic fungi, namely Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani .
- Methods of Application: The compounds were prepared by the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine .
- Results: Most of the compounds exhibited activities. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol and 4-bromo-3-phenol-1H-pyrazole showed good and broad-spectrum antifungal properties against the mentioned fungi with IC50 values ranging from 4.66 to 12.47 µg/mL .
2. Photoluminescent and Photorefractive Materials
- Application Summary: 1,3,5-Triarylpyrazoline compounds, which can be derived from “3-(1H-pyrazol-5-yl)phenol”, have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds can be used as photoluminescent and photorefractive materials .
3. Anti-Malarial, Anti-Inflammatory, Anti-Nociceptive, Antipyretic, Antifungal, Anti-Virals, Antidepressant, Antibacterial, Antitumor, Antioxidant, and Anti-Filarial Agents
- Application Summary: 2,4-Dihydro-3H-pyrazol-3-one derivatives, including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds have shown potential as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
4. Antibacterial and Antifungal Agents
- Application Summary: Some synthesized compounds (Va–Vl) show potential antibacterial and antifungal activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The brief SAR (structural activity relationship) of the synthesized compounds shows potential antibacterial and antifungal activity .
5. Cytotoxic Agents
- Application Summary: A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in an effort to discover potential cytotoxic agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Most of the derivatives exhibited promising cytotoxic activity. Particularly, compounds 8j (R1 = OMe and R3 = NO2) and 8e (R3 = CF3) demonstrated remarkable cytotoxic activity with IC50 values 0.426µM ± 0.455 and 0.608µM ± 0.408, which are even better than the standard drug cisplatin 0.636µM ± 0.458 .
6. Photoluminescent and Photorefractive Materials
- Application Summary: 1,3,5-Triarylpyrazoline compounds, which can be derived from “3-(1H-pyrazol-5-yl)phenol”, have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds can be used as photoluminescent and photorefractive materials .
Propriétés
IUPAC Name |
3-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAXMMKXGBJBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702026 | |
| Record name | 3-(1H-Pyrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-3-yl)phenol | |
CAS RN |
904665-39-0 | |
| Record name | 3-(1H-Pyrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



